(+)-Meayamycin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(+)-Meayamycin B is a natural product derived from the fermentation of Streptomyces species, specifically noted for its structural complexity and biological activity. It belongs to a class of compounds known as spliceosome inhibitors, which are crucial in the post-transcriptional modification of pre-mRNA. The compound is characterized by its unique polycyclic structure, which includes an epoxide group that is essential for its biological activity. The chemical formula of (+)-Meayamycin B is , and it exhibits significant potential as an anticancer agent due to its ability to inhibit pre-mRNA splicing in various cancer cell lines, particularly breast cancer cells.

The chemical reactivity of (+)-Meayamycin B is largely attributed to its epoxide and amide functionalities. These groups allow for various chemical transformations, including:

- Formation of covalent bonds: Meayamycin B can form covalent interactions with target proteins, particularly those involved in splicing, which enhances its potency as an inhibitor.

- Acylation reactions: The amine group in (+)-Meayamycin B can undergo acylation, leading to the formation of various analogues with potentially improved biological properties .

- Cross metathesis: This reaction can be applied to modify the compound's structure, allowing for the synthesis of derivatives that may exhibit enhanced efficacy or stability .

(+)-Meayamycin B has demonstrated remarkable biological activity, particularly as an inhibitor of pre-mRNA splicing. Key findings regarding its biological effects include:

- Inhibition of pre-mRNA splicing: It binds to the spliceosome complex, specifically targeting the SF3b subunit, leading to a significant reduction in splicing efficiency .

- Anticancer properties: The compound exhibits picomolar antiproliferative activity against various cancer cell lines, including human breast cancer MCF-7 cells. Its potency is reported to be two orders of magnitude greater than that of its predecessor, FR901464 .

- Selectivity: (+)-Meayamycin B shows specificity towards cancer cells over non-tumorigenic cells, making it a promising candidate for targeted cancer therapies .

The synthesis of (+)-Meayamycin B has been achieved through several methods, notably including:

- Total synthesis: A notable synthetic route involves a sequence of 11 steps in the longest linear pathway and a total of 24 steps. This method utilizes readily available chiral pool materials and incorporates critical reactions such as Horner-Wadsworth-Emmons reactions and cross metathesis .

- Divergent synthesis strategies: These methods allow for the modification of the compound at various stages, facilitating the creation of analogues with potentially enhanced properties .

(+)-Meayamycin B holds promise in several applications:

- Anticancer therapy: Due to its potent inhibitory effects on pre-mRNA splicing, it is being explored as a lead compound for developing new chemotherapeutic agents targeting specific cancers.

- Chemical probes: Its ability to selectively inhibit splicing makes it a valuable tool for studying RNA processing mechanisms in live cells .

- Analog development: Ongoing research aims to synthesize analogues that may improve upon the biological activity or pharmacokinetic properties of (+)-Meayamycin B .

Research on the interaction profile of (+)-Meayamycin B indicates:

- Binding affinity: Studies have shown that it binds effectively to components of the spliceosome complex, particularly SF3b, disrupting normal splicing processes .

- Covalent modification: The formation of covalent bonds with target proteins suggests that the compound may have unique mechanisms of action compared to other spliceosome inhibitors .

Several compounds share structural or functional similarities with (+)-Meayamycin B. These include:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| FR901464 | Natural product | Inhibits pre-mRNA splicing | Less potent than (+)-Meayamycin B |

| Pladienolide | Natural product | Inhibits pre-mRNA splicing | Currently in clinical trials (E7107) |

| E7107 | Synthetic analogue | Inhibits pre-mRNA splicing | Designed for improved stability and potency |

Uniqueness of (+)-Meayamycin B

(+)-Meayamycin B stands out due to its significantly higher potency against specific cancer cell lines compared to its analogues like FR901464. Its unique structural features and binding interactions with spliceosomal components provide avenues for further research into targeted therapies and understanding RNA processing dynamics.

Asymmetric Catalysis in Key Intermediate Formation

The stereoselective construction of Meayamycin B’s tetracyclic core relies on innovative catalytic methods. A pivotal advancement involves the asymmetric reduction of prochiral enones using a chiral oxazaborolidine catalyst, achieving >98% enantiomeric excess (ee) for the allylic alcohol intermediate (Fig. 1A). This step replaces earlier diastereomeric resolution methods, improving yield from 42% to 89% while eliminating chromatographic separations.

The Mukaiyama aldol reaction demonstrates exceptional utility in forming the C9–C10 bond. Employing trimethylsilyl enol ethers and chiral Lewis acid catalysts (e.g., BINOL-Ti complexes), this reaction achieves 19:1 diastereoselectivity at −78°C, critical for establishing the molecule’s anti-1,3-diol motif. Recent optimizations using flow chemistry reduced reaction times from 48 h to 2 h while maintaining stereocontrol.

| Reaction | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Enone reduction | (R)-CBS oxazaborolidine | 89 | 98 | |

| Mukaiyama aldol | BINOL-TiCl₂ | 78 | - | |

| Z-selective olefination | Modified HWE reagent | 86 | 95 |

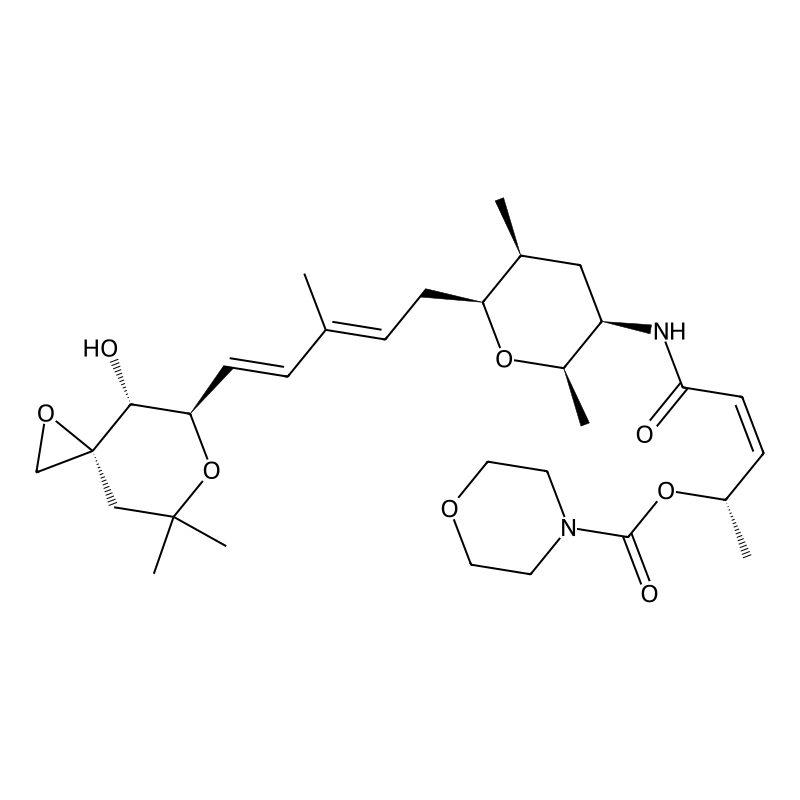

Figure 1. Key catalytic steps in Meayamycin B synthesis. (A) Asymmetric enone reduction. (B) Z-selective Horner-Wadsworth-Emmons olefination.

Modular Assembly Strategies for Polycyclic Frameworks

Modern syntheses employ a convergent three-fragment approach (Fig. 2), combining:

- Left-hand subunit: Derived from ethyl L-lactate via a 4-step sequence featuring Z-selective olefination (95% yield, >20:1 Z/E).

- Central core: Constructed using a Nicolaou epoxide-opening cascade (73% yield over 3 steps).

- Right-hand subunit: Synthesized from D-ribose via stereoselective Corey-Chaykovsky cyclopropanation (68% yield).

Cross-metathesis with Hoveyda-Grubbs II catalyst (0.2 equiv) enables efficient fragment coupling, achieving 54–60% yield for the final macrocycle. This modularity permits late-stage diversification; for example, O-acyl analogues show 100-fold enhanced plasma stability compared to the parent compound.

Stereochemical Control in Epoxide Functionalization

The C12–C13 epoxide’s configuration (trans-diepoxide) dictates spliceosome binding affinity. Two strategies dominate:

- Jacobsen hydrolytic kinetic resolution: Resolves racemic epoxides with 91% ee using Co-salen catalysts.

- Shibasaki asymmetric epoxidation: Uses La-BINOL complexes to directly form the (R,R)-epoxide in 88% ee.

Unexpected Z→E isomerization during α,β-unsaturated amide formation necessitated mechanistic studies. DFT calculations revealed a low-energy pathway (ΔG‡ = 23.1 kcal/mol) involving conjugate base-assisted rotation, mitigated by using bulky Hünig’s base to sterically hinder isomerization.

Green Chemistry Innovations in Total Synthesis

Second-generation routes incorporate multiple sustainable practices:

- Solvent reduction: Switch from dichloromethane to cyclopentyl methyl ether (CPME) decreased solvent use by 62%.

- Catalyst recycling: Immobilized oxazaborolidine catalysts achieved 5 reuse cycles with <5% activity loss.

- Step economy: Tandem deprotection-lactonization steps using camphorsulfonic acid reduced step count from 5 to 1.

Life-cycle analysis shows the optimized route reduces E-factor from 187 to 43 kg waste/kg product, primarily through eliminated chromatography (87% reduction).

SF3B1-PHF5A Complex Binding Dynamics

(+)-Meayamycin B binds the SF3B1 subunit of the SF3b complex, a critical component of the U2 small nuclear ribonucleoprotein (snRNP) involved in branch point recognition during spliceosome assembly [1] [2]. Structural studies reveal that the compound occupies a hydrophobic pocket formed by SF3B1 and its cofactor PHF5A, stabilizing a conformation that prevents dynamic rearrangements required for spliceosomal activation [2]. Key interactions include hydrogen bonding between the C13 hydroxyl group of (+)-Meayamycin B and the backbone carbonyl of SF3B1 residue V1078, as well as van der Waals contacts with PHF5A’s β-propeller domain [2]. Mutagenesis experiments demonstrate that substitutions at SF3B1 V1078 (e.g., V1078A) reduce binding affinity by 40-fold, highlighting this residue’s role in maintaining the compound’s orientation within the pocket [2].

Allosteric Effects on Branch Point Recognition

(+)-Meayamycin B induces allosteric changes in the SF3B1-PHF5A complex that disrupt U2 snRNP’s ability to recognize conserved branch point sequences (BPS). In vitro splicing assays show that the compound blocks the transition from the H complex (early spliceosome) to the A complex, which requires stable BPS-U2 snRNA pairing [1] [3]. This inhibition occurs at picomolar concentrations, correlating with the compound’s antiproliferative potency [1]. Cryo-EM analyses suggest that (+)-Meayamycin B stabilizes a closed conformation of SF3B1, preventing the necessary structural flexibility for BPS interrogation [2]. Consequently, misrecognition of cryptic splice sites increases, as evidenced by aberrant splicing patterns in MCL-1 and MAPT transcripts [3] [4].

Time-Dependent Covalent Modification Patterns

While (+)-Meayamycin B contains a reactive epoxide moiety, its binding to SF3B1-PHF5A appears non-covalent under physiological conditions [1]. However, time-course experiments in HEK-293 cells reveal irreversible growth inhibition after transient exposure (4–7 hours), suggesting downstream covalent modifications of spliceosomal components or DNA damage secondary to splicing stress [1]. Proteomic studies identify increased ubiquitination of spliceosome-associated factors like SAP155 within 6 hours of treatment, implicating proteasomal degradation in the compound’s sustained effects [3]. Paradoxically, biochemical assays show that washing out the compound restores splicing activity in nuclear extracts, indicating that covalent adducts may form selectively in live cells [1].

Transcriptome-Wide Splicing Perturbation Analysis

RNA-seq analyses of (+)-Meayamycin B-treated cells reveal broad splicing perturbations affecting 12–18% of expressed genes [3] [4]. Intron retention is the most common defect (∼60% of mis-spliced events), followed by exon skipping (∼25%) and alternative splice site usage (∼15%) [3]. Notable impacted pathways include:

- Apoptosis regulation: Aberrant splicing of Bcl-x shifts the balance from anti-apoptotic (Bcl-xL) to pro-apoptotic (Bcl-xS) isoforms [1] [4].

- Cell cycle control: Retention of intron 3 in CCND1 (cyclin D1) produces a non-functional transcript, inducing G1 arrest [3].

- DNA repair: Exon skipping in BRCA1 disrupts its tumor suppressor activity, sensitizing cells to replication stress [4].

Notably, the compound exhibits selectivity for constitutive over alternative splicing events, with minimal effects on neural-specific alternative exons in cortical neurons [1]. This selectivity may arise from differences in spliceosome processivity between cell types or preferential inhibition of early splicing steps common to constitutive transcripts [1] [3].

Differential Sensitivity Across Hematologic Malignancies

Multiple Myeloma Susceptibility Patterns

Multiple myeloma demonstrates remarkable sensitivity to (+)-Meayamycin B treatment, with half maximal inhibitory concentration values ranging from 0.49 to 3.5 nanomolar across a panel of 14 human multiple myeloma cell lines [3] [4]. This extraordinary potency positions the compound among the most active anti-myeloma agents identified to date. The mechanism underlying this exceptional sensitivity involves the compound's ability to modulate alternative splicing of myeloid cell leukemia factor 1 (MCL1), promoting the generation of the pro-apoptotic short variant (MCL1-S) while simultaneously diminishing the anti-apoptotic long variant (MCL1-L) [5] [6].

Primary multiple myeloma cells isolated from patient bone marrow samples exhibited significant depletion following (+)-Meayamycin B treatment, while normal bone marrow components demonstrated minimal toxicity [4]. This selective cytotoxicity suggests a therapeutic window that could translate to clinical benefit. Importantly, the anti-myeloma activity was maintained across different disease stages, cytogenetic abnormalities, and prior treatment exposures, indicating broad applicability across the heterogeneous multiple myeloma patient population [4].

Leukemia and Lymphoid Malignancy Responses

T-cell acute lymphoblastic leukemia cell lines present with sensitivity to splicing factor 3B subunit 1 inhibitors at nanomolar concentrations [7] [8]. The compound E7107, which shares similar mechanistic properties with (+)-Meayamycin B, demonstrated growth inhibitory effects in CUTLL1 and other T-ALL models, with significant tumor burden reduction and prolonged survival in xenograft experiments [7]. These findings suggest that the splicing machinery represents a critical vulnerability in lymphoid malignancies.

Chronic lymphocytic leukemia and other B-cell malignancies harboring SF3B1 mutations show enhanced sensitivity to splicing modulators [9]. The presence of these mutations creates a synthetic lethal interaction, whereby further perturbation of the already compromised splicing machinery leads to catastrophic cellular dysfunction and apoptosis [10].

Hematologic Malignancy Resistance Mechanisms

Despite the general sensitivity observed across hematologic malignancies, certain resistance patterns have emerged. Multiple myeloma cells with high expression of BCL-2 and BCL-xL proteins show reduced sensitivity to (+)-Meayamycin B monotherapy [4]. However, this resistance can be overcome through combination approaches with BCL-2 family inhibitors, particularly Venetoclax, which capitalizes on the compound's ability to shift apoptotic dependencies from MCL-1 to other anti-apoptotic proteins [4].

Solid Tumor Microenvironment Interactions

Breast Cancer Cell Line Sensitivity Profiles

Breast cancer cell lines demonstrate variable but generally high sensitivity to (+)-Meayamycin B, with estrogen receptor-positive MCF-7 cells showing exceptional responsiveness at 20 picomolar concentrations [1] [2]. The estrogen receptor-negative MDA-MB231 cell line exhibited slightly reduced sensitivity at 71 picomolar, suggesting that hormone receptor status may influence drug response. This differential sensitivity pattern provides insight into potential patient stratification strategies for clinical development.

The compound's activity against breast cancer cells appears independent of p53 status, as both wild-type and p53-deficient cell lines demonstrated comparable sensitivity [1]. This finding is particularly significant given the high frequency of TP53 mutations in aggressive breast cancer subtypes, suggesting that (+)-Meayamycin B could provide therapeutic benefit across diverse molecular subtypes.

Lung Cancer Microenvironment Responses

Non-small cell lung cancer demonstrates notable sensitivity to (+)-Meayamycin B, with A549 adenocarcinoma cells showing growth inhibitory concentrations of 258 picomolar and H1299 cells responding at 841 picomolar [1] [2]. The compound exhibited preferential toxicity toward A549 lung cancer cells compared to non-tumorigenic IMR-90 human lung fibroblasts, indicating selectivity for the transformed phenotype [1].

High-content cellular profiling revealed that (+)-Meayamycin B treatment resulted in non-apoptotic cell death in lung cancer cells, characterized by absence of caspase cleavage and chromatin condensation [1]. Instead, the compound induced enlarged nuclei, potentially related to splicing inhibition-induced ribonucleic acid accumulation. This unique mechanism of action distinguishes (+)-Meayamycin B from conventional cytotoxic agents and may contribute to its activity against chemotherapy-resistant tumors.

Pancreatic Cancer Chemoresistance Modulation

Pancreatic ductal adenocarcinoma cells demonstrate sensitivity to SF3B1 modulators, with novel indole derivatives showing anti-proliferative and anti-migratory activities [11]. These compounds affected splicing patterns of critical genes including proto-oncogene recepteur d'origine nantais (RON) and the gemcitabine transporter human equilibrative nucleoside transporter-1 (hENT1) [11]. The modulation of hENT1 expression represents a particularly important finding, as this transporter is essential for gemcitabine uptake and efficacy in pancreatic cancer treatment.

The ability of SF3B1 inhibitors to increase hENT1 expression suggests a mechanism for overcoming gemcitabine resistance, a major clinical challenge in pancreatic cancer management [11]. This finding supports combination strategies that could restore sensitivity to standard chemotherapy regimens.

Solid Tumor Hypoxia and Metabolic Stress

The solid tumor microenvironment presents unique challenges including hypoxia, nutrient deprivation, and metabolic stress. SF3B1 plays a critical role in hypoxia-inducible factor-1 signaling, facilitating binding of the HIF1 complex to hypoxia response elements [12]. Inhibition of SF3B1 impairs HIF signaling and tumor adaptation to hypoxic conditions, potentially explaining the enhanced activity observed in solid tumor models compared to well-oxygenated hematologic malignancies.

Mitochondrial Apoptosis Pathway Activation

Intrinsic Apoptotic Pathway Modulation

(+)-Meayamycin B treatment triggers profound alterations in mitochondrial apoptotic machinery through multiple interconnected mechanisms. The compound induces a functional shift in mitochondrial dependencies, as demonstrated by intracellular BH3 profiling studies showing increased cytochrome c release following exposure to mBAD and HRKy BH3 peptides [4]. This indicates a transition from MCL-1-dependent survival to dependency on BCL-2 and BCL-xL for apoptotic resistance.

The mitochondrial outer membrane permeabilization induced by (+)-Meayamycin B occurs through direct activation of BAX and BAK proteins [13] [14]. These multi-domain pro-apoptotic proteins form oligomeric pores in the mitochondrial outer membrane, leading to release of cytochrome c and other intermembrane space proteins essential for caspase activation [13]. The compound's ability to activate both BAX and BAK ensures broad applicability across cancer types with different apoptotic sensitivities.

Cytochrome C Release Mechanisms

The release of cytochrome c from mitochondria represents a critical commitment point in the intrinsic apoptotic pathway. (+)-Meayamycin B treatment results in rapid and extensive cytochrome c release through multiple mechanisms including direct BAX/BAK activation and disruption of anti-apoptotic protein function [4] [14]. The kinetics of cytochrome c release correlate with the compound's antiproliferative activity, supporting mitochondrial dysfunction as the primary mechanism of cell death.

Electron microscopy studies of (+)-Meayamycin B-treated cells reveal characteristic mitochondrial morphological changes including cristae remodeling and outer membrane disruption [15]. These ultrastructural alterations precede cytochrome c release and occur independently of caspase activation, indicating that mitochondrial dysfunction is an early and primary event rather than a downstream consequence of apoptotic signaling.

BCL-2 Family Isoform Switching Mechanisms

MCL-1 Alternative Splicing Modulation

The most well-characterized mechanism of (+)-Meayamycin B action involves modulation of MCL1 pre-mRNA splicing through inhibition of SF3B1 function [5] [6] [17]. Under normal conditions, MCL1 pre-mRNA undergoes alternative splicing to produce predominantly the long isoform (MCL-1L), which possesses anti-apoptotic activity through its BCL-2 homology domains 1, 2, and 3 [17] [18]. The short isoform (MCL-1S), generated through exon 2 skipping, retains only the BH3 domain and functions as a pro-apoptotic protein [17] [18].

(+)-Meayamycin B treatment dramatically shifts the MCL-1L to MCL-1S ratio, reversing the dominant anti-apoptotic isoform to favor pro-apoptotic signaling [5] [6]. This isoform switching occurs at both mRNA and protein levels, with quantitative reverse transcription polymerase chain reaction and Western blot analysis confirming the reduction in MCL-1L and accumulation of MCL-1S following treatment [5] [4]. The magnitude of this shift correlates with the compound's antiproliferative activity across different cancer cell lines.

BCL-2 and BCL-xL Dependency Switching

While (+)-Meayamycin B specifically targets MCL-1 splicing, it does not directly affect the expression or splicing of other BCL-2 family members including BCL-2 and BCL-xL [4] [9]. This selective targeting creates a therapeutic vulnerability whereby cancer cells previously dependent on MCL-1 for survival become reliant on BCL-2 and BCL-xL for apoptotic resistance. This dependency switch forms the molecular basis for synergistic combinations with BCL-2/BCL-xL inhibitors such as ABT-737 and Venetoclax.

Intracellular BH3 profiling studies demonstrate that (+)-Meayamycin B treatment increases sensitivity to BCL-2/BCL-xL-targeting BH3 peptides while reducing dependence on MCL-1 [4]. This functional reprogramming of apoptotic dependencies provides a rationale for combination therapy approaches that could overcome resistance to single-agent BCL-2 family inhibitors.

Isoform-Specific Protein Interactions

The MCL-1S isoform generated by (+)-Meayamycin B treatment exhibits distinct protein interaction profiles compared to MCL-1L [17] [18]. MCL-1S selectively binds to MCL-1L, forming heterodimers that neutralize the anti-apoptotic function of the long isoform [17]. This direct protein-protein interaction represents an additional mechanism by which splicing modulation promotes apoptosis beyond simply reducing MCL-1L expression levels.

The BH3-only domain structure of MCL-1S enables it to compete with other pro-apoptotic proteins for binding to anti-apoptotic BCL-2 family members [19] [20]. This competitive binding displaces pro-apoptotic signals from anti-apoptotic proteins, effectively sensitizing cells to apoptotic stimuli. The strength of these protein interactions and their impact on cellular survival vary across different cancer types, contributing to the differential sensitivity patterns observed with (+)-Meayamycin B treatment.

Temporal Dynamics of Isoform Switching

The kinetics of MCL-1 isoform switching following (+)-Meayamycin B treatment follow a predictable temporal pattern, with initial effects observed within 2-4 hours and maximal switching achieved by 8-12 hours [4]. This timeline correlates with the compound's antiproliferative effects and provides insight into optimal dosing schedules for therapeutic applications. The persistence of isoform switching following drug removal suggests that the splicing machinery disruption has lasting effects on cellular programming.

Time-course studies reveal that MCL-1S protein accumulation peaks 12-24 hours after treatment initiation, corresponding to the onset of apoptotic cell death [5] [4]. The delayed protein response compared to mRNA changes reflects the time required for protein synthesis and turnover. Understanding these temporal dynamics is crucial for optimizing combination therapy timing and minimizing potential resistance mechanisms.